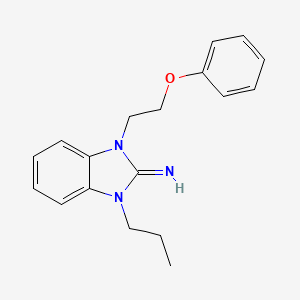![molecular formula C19H11ClF3N5O2S2 B12496186 N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12496186.png)
N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Thiophene Ring: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled with the pyrazole ring through various coupling reactions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final Coupling and Chlorination: The final step involves the coupling of the synthesized intermediate with 4-chlorobenzohydrazide under suitable conditions, followed by chlorination to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mecanismo De Acción
The mechanism of action of 4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE: is compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of 4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE lies in its combination of multiple functional groups, which may confer a unique set of chemical and biological properties. This makes it a versatile compound for various scientific research applications.
Propiedades
Fórmula molecular |
C19H11ClF3N5O2S2 |
|---|---|
Peso molecular |
497.9 g/mol |
Nombre IUPAC |
N'-(4-chlorobenzoyl)-2-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C19H11ClF3N5O2S2/c20-11-5-3-10(4-6-11)16(29)25-26-17(30)12-9-32-18(24-12)28-13(14-2-1-7-31-14)8-15(27-28)19(21,22)23/h1-9H,(H,25,29)(H,26,30) |
Clave InChI |
ORCDAGPYAPWNFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC(=NN2C3=NC(=CS3)C(=O)NNC(=O)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496105.png)
![N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12496110.png)
![Methyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496116.png)
![2-(2-Hydroxy-3-methylphenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12496118.png)

![5-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496150.png)
![5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole](/img/structure/B12496151.png)
![3-[(4-bromophenyl)carbonyl]-6-methylquinolin-4(1H)-one](/img/structure/B12496152.png)
![Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496163.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496168.png)
![N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B12496174.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-tribromo-2-methoxyphenyl)acetamide](/img/structure/B12496181.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B12496193.png)
![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12496196.png)
